REACTION_CXSMILES
|
C([O-])(=[O:3])C.[Zn+2:5].C([O-])(=[O:8])C.[CH3:10][C:11]([CH2:13][C:14]([CH3:16])=[O:15])=[O:12].[CH3:17][C:18]([CH2:20][C:21]([CH3:23])=[O:22])=[O:19].[CH3:24][C:25]([CH2:27][C:28]([CH3:30])=[O:29])=[O:26].[Cr:31].[O-2].[Zn+2]>>[O-2:3].[Zn+2:5].[O-2:8].[O-2:12].[Cr+4:31].[CH3:17][C:18]([CH2:20][C:21]([CH3:23])=[O:22])=[O:19].[CH3:24][C:25]([CH2:27][C:28]([CH3:30])=[O:29])=[O:26].[CH3:10][C:11]([CH2:13][C:14]([CH3:16])=[O:15])=[O:12].[Cr:31] |f:0.1.2,3.4.5.6,7.8,9.10,11.12.13,14.15.16.17|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Cr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Cr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
produced
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Zn+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[Cr+4]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Cr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |